Enantiomeric Identity: (3S,4S) vs. (3R,4R) and Racemic Mixture – Critical for Stereospecific Drug Scaffold Synthesis
The target compound is supplied as the single (3S,4S) enantiomer with a purity specification of NLT 98% . By contrast, commercial listings under the same CAS number 2044705-92-0 frequently describe the racemic mixture rac-(3R,4R)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid with a lower minimum purity of 95% . In the pyrrolidine-3-carboxylic acid class, the (3S,4S) configuration has been explicitly associated with the active enantiomer in direct renin inhibitors (e.g., (3S,4S)-6a, IC50 = 170 nM vs. renin), while the opposite enantiomer displayed no measurable activity under identical conditions [1].
| Evidence Dimension | Enantiomeric Purity & Minimum Assay |
|---|---|
| Target Compound Data | NLT 98% (single (3S,4S) enantiomer) |
| Comparator Or Baseline | Min. 95% (racemic rac-(3R,4R) mixture under same CAS) |
| Quantified Difference | ≥3% higher minimum purity; enantiopure vs. racemic (50% unwanted enantiomer) |
| Conditions | Vendor Certificate of Analysis specifications; MolCore (target) vs. CymitQuimica/Biosynth (comparator) |
Why This Matters
A 3% purity deficit combined with the presence of the inactive enantiomer means that a racemic comparator delivers at most 47.5% of the desired stereoisomer, directly compromising reaction yields, enantiomeric excess of downstream products, and SAR reproducibility.
- [1] Lorthiois, E., et al. (2013). The Discovery of Novel Potent trans-3,4-Disubstituted Pyrrolidine Inhibitors of the Human Aspartic Protease Renin from in Silico Three-Dimensional (3D) Pharmacophore Searches. Journal of Medicinal Chemistry, 56(6), 2207–2217. View Source
